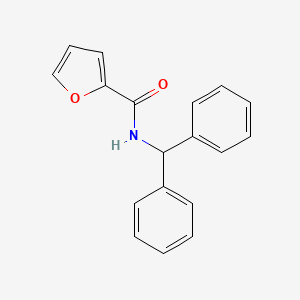

N-(diphenylmethyl)-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to N-(diphenylmethyl)-2-furamide often involves complex organic reactions. For instance, the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides demonstrates the potential of using furamide derivatives in creating sustainable materials with high molecular weight, showcasing the versatility and potential applications of furamide compounds in high-performance materials (Jiang et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds related to N-(diphenylmethyl)-2-furamide is often analyzed using various spectroscopic and crystallographic techniques. Studies on similar compounds, such as N-(diphenylphosphoryl)benzamide, reveal intricate details about their crystal structure and intermolecular interactions, offering insights into the molecular arrangement and stability of furamide derivatives (Kariaka et al., 2014).

Chemical Reactions and Properties

The chemical reactions involving furamide derivatives are diverse. Reactions of diphenyl(phenylethynyl)selenonium salts with active methylene compounds, for instance, lead to furan derivatives, highlighting the reactivity of furamide-related compounds and their potential in synthesizing furan derivatives with significant chemical properties (Kataoka et al., 1998).

Physical Properties Analysis

The physical properties of furamide derivatives, such as 2,5-bis(hydroxymethyl)furan-based polyesters, are characterized by high molecular weights and specific thermal behaviors. These studies provide essential information on the material characteristics, like glass transition temperatures and molecular weights, of furamide derivatives, indicating their potential applications in creating biobased materials with desirable thermal properties (Jiang et al., 2014).

Chemical Properties Analysis

The chemical properties of N-(diphenylmethyl)-2-furamide and related compounds are often explored through their reactivity and interaction with other chemical entities. Studies on similar compounds provide insights into their chemical stability, reactivity, and potential applications in synthesis and material science. For example, the enzymatic synthesis of 2,5-furandicarboxylic acid-based semi-aromatic polyamides showcases the reactivity of furamide derivatives in polymer technology, leading to materials with excellent thermal stability and mechanical properties (Jiang et al., 2016).

Scientific Research Applications

Polymer Science :

- Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides, which may use compounds similar to N-(diphenylmethyl)-2-furamide, can be promising sustainable alternatives to polyphthalamides. They have potential applications as high-performance materials with significant commercial interest (Jiang et al., 2015).

DNA Interaction and Drug Binding :

- Compounds like furamidine, which have structural similarities to N-(diphenylmethyl)-2-furamide, show tight binding to DNA sequences and are investigated for their potential as minor groove binding drugs (Laughton et al., 1995).

Cellular Distribution Studies in Cancer Research :

- The distribution properties of DNA binding cationic compounds related to furamidine, structurally similar to N-(diphenylmethyl)-2-furamide, have been studied in cancer cells. Such compounds selectively accumulate in the cell nuclei, suggesting their potential application in targeting cancer cells (Lansiaux et al., 2002).

Antifungal Activity in Agriculture :

- Novel furancarboxamide derivatives with a diphenyl ether moiety, which may have similarities to N-(diphenylmethyl)-2-furamide, have been synthesized and evaluated for their antifungal activity against various plant pathogens. These compounds show potential as lead compounds for the development of new fungicides (Wen et al., 2016).

Material Science and Data Storage :

- Diphenyl maleimide derivatives, which may be structurally related to N-(diphenylmethyl)-2-furamide, have been studied for their crystallization-induced emission (CIE) activity. These compounds have potential applications in rewritable information storage and security ink (Zheng et al., 2015).

Synthesis of Novel Heterocyclic Compounds :

- Reactions involving compounds structurally related to N-(diphenylmethyl)-2-furamide have been used for synthesizing novel heterocyclic compounds. These reactions are significant in the development of new pharmaceuticals and materials (Kataoka et al., 1998).

Anti-Hyperlipidemic Activity :

- N-(benzoylphenyl)-2-furamides, structurally similar to N-(diphenylmethyl)-2-furamide, have been synthesized and evaluated for their anti-hyperlipidemic activity in rats. These compounds have potential applications in treating dyslipidemia and cardiovascular diseases (Hikmat et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on “N-(diphenylmethyl)-2-furamide” would depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name |

N-benzhydrylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c20-18(16-12-7-13-21-16)19-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXXTKKDTRYJNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(diphenylmethyl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5501973.png)

![1-[4-(2,3-dimethylphenoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5501977.png)

![(3S*,4R*)-4-phenyl-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5501987.png)

![methyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5501999.png)

![4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5502027.png)

![3-[1-(4-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502036.png)

![2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5502043.png)

![N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5502052.png)

![{4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5502060.png)